1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-
Beschreibung
This compound belongs to the benzimidazole carboxamide class, characterized by a bicyclic aromatic system with substitutions that modulate its physicochemical and pharmacological properties. The core structure includes a benzimidazole ring substituted at the 5-position with a (4-bromo-2-fluorophenyl)amino group, at the 6-position with a carboxamide linked to a 2-(tert-butoxy)ethoxy chain, and additional fluorine and methyl groups at the 4- and 1-positions, respectively. These modifications are designed to enhance target binding, solubility, and metabolic stability .
Eigenschaften
IUPAC Name |
6-(4-bromo-2-fluoroanilino)-7-fluoro-3-methyl-N-[2-[(2-methylpropan-2-yl)oxy]ethoxy]benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrF2N4O3/c1-21(2,3)30-7-8-31-27-20(29)13-10-16-19(25-11-28(16)4)17(24)18(13)26-15-6-5-12(22)9-14(15)23/h5-6,9-11,26H,7-8H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHRFHRSYBBMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCONC(=O)C1=CC2=C(C(=C1NC3=C(C=C(C=C3)Br)F)F)N=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrF2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201106617 | |
| Record name | 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201106617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1604812-70-5 | |
| Record name | 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1604812-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201106617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Brom-2-fluorphenylamino)-4-fluor-N-[2-(1,1-dimethylethoxy)ethoxy]-1-methyl-1H-benzo[d]imidazol-6-carboxamid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2Z4R9Y244 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Benzoimidazol-Derivaten erfolgt typischerweise durch die Kondensation von 1,2-Phenylendiamin mit verschiedenen Aldehyden. Eine gängige Methode ist die Reaktion von ortho-Phenylendiamin mit Benzaldehyd in Gegenwart eines Oxidationsmittels wie Natriummetabisulfit . Diese Reaktion wird in der Regel in einem Lösungsmittelgemisch unter milden Bedingungen durchgeführt, was zu hohen Ausbeuten des gewünschten Benzoimidazol-Derivats führt.
Industrielle Produktionsverfahren: Die industrielle Produktion von Benzoimidazol-Derivaten erfolgt häufig unter Verwendung ähnlicher Synthesewege, jedoch in größerem Maßstab. Die Verwendung heterogener Katalysatoren wie NH3(CH2)4NH3SiF6 soll die Effizienz und Recyclingfähigkeit des Katalysators verbessern, was das Verfahren nachhaltiger macht . Darüber hinaus konnte gezeigt werden, dass die Mikrowellen-gestützte Synthese im Vergleich zu konventionellen Heizmethoden die Reaktionsausbeuten verbessert und die Reaktionszeiten verkürzt .
Analyse Chemischer Reaktionen
Reaktionstypen: Benzoimidazol-Derivat 1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) durchgeführt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: H2O2 und HCl in Acetonitril bei Raumtemperatur.
Reduktion: NaBH4 in Methanol oder Ethanol.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Kaliumcarbonat (K2CO3).
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Benzoimidazol-N-Oxiden führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Benzoimidazolring einführen können.
4. Wissenschaftliche Forschungsanwendungen
Benzoimidazol-Derivat 1 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
5. Wirkmechanismus
Der Wirkmechanismus von Benzoimidazol-Derivat 1 beinhaltet seine Fähigkeit, mit verschiedenen molekularen Zielstrukturen und Signalwegen zu interagieren. Als Krebsmittel kann es beispielsweise an Nukleinsäuren und Proteine binden und deren Funktion stören, was zum Zelltod führt . Die Struktur der Verbindung ermöglicht es ihr, als Wasserstoffdonor oder -akzeptor zu fungieren, wodurch Wechselwirkungen mit Arzneimittelzielen gefördert werden, die an der Krebsentwicklung beteiligt sind . Darüber hinaus können Benzoimidazol-Derivate Enzyme wie Cyclooxygenase und Lipoxygenase hemmen, was zu ihren entzündungshemmenden Wirkungen beiträgt .
Wissenschaftliche Forschungsanwendungen
Benzoimidazole derivative 1 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of benzoimidazole derivative 1 involves its ability to interact with various molecular targets and pathways. For instance, as an anticancer agent, it can bind to nucleic acids and proteins, disrupting their function and leading to cell death . The compound’s structure allows it to act as a hydrogen donor or acceptor, facilitating interactions with drug targets involved in cancer progression . Additionally, benzimidazole derivatives can inhibit enzymes such as cyclooxygenase and lipoxygenase, contributing to their anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Structural Differences :
- Halogen Substitution : Selumetinib features a 2-chlorophenyl group at the 5-position, whereas the target compound substitutes this with a 2-fluorophenyl group .
- Side Chain : Selumetinib’s carboxamide is linked to a 2-hydroxyethoxy group, while the target compound uses a 2-(tert-butoxy)ethoxy chain .
Physicochemical Properties :
Methyl 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-1H-benzimidazole-6-carboxylate
Structural Differences :
Implications :
- The ester group may confer lower metabolic stability compared to the carboxamide, making the target compound more suitable for oral administration .
Tegoprazan Intermediate (1H-Benzimidazole-6-carboxamide, 4-hydroxy-N,N,2-trimethyl-1-(phenylmethyl))
Structural Differences :
Biologische Aktivität
The compound 1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl- is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their roles in various therapeutic areas, including anticancer, antimicrobial, antihypertensive, and anti-inflammatory applications. This article reviews the biological activity of the specified compound, focusing on recent research findings and case studies.
Chemical Structure and Properties
The compound's structure features a benzimidazole core with multiple substituents that enhance its biological activity. The presence of a bromo and fluoro group on the phenyl ring and an ethoxy substituent contribute to its pharmacological properties.
Anticancer Activity
Recent studies indicate that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The structure-activity relationship (SAR) suggests that modifications at the N-1 position can enhance anticancer activity significantly .
Table 1: Antiproliferative Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 3.1 |
| 2 | HCT116 | 4.4 |
| 3 | HEK293 | 5.3 |
Antimicrobial Activity
Benzimidazole compounds have also been evaluated for their antimicrobial properties. The compound in focus has demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with specific substituents at the C-6 position have shown enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound | Microbial Strain | MIC (mg/mL) |
|---|---|---|
| A | E. faecalis | 8 |
| B | S. aureus | 16 |
| C | E. coli | >1024 |
The mechanism behind the biological activity of benzimidazole derivatives often involves interaction with specific receptors or enzymes. For instance, some compounds act as nonpeptidic antagonists of angiotensin II AT(1) receptors, which are crucial in regulating blood pressure and fluid balance .
Additionally, the inhibition of certain enzymes involved in cell proliferation and survival pathways contributes to their anticancer effects . The presence of electron-withdrawing groups (like bromo and fluoro) enhances binding affinity to target proteins.
Case Studies
Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:
- Case Study on Antihypertensive Effects : A study demonstrated that a derivative similar to the compound effectively reduced blood pressure in spontaneously hypertensive rats, supporting its potential use as an antihypertensive agent .
- Anticancer Efficacy : Another study reported that a closely related benzimidazole derivative showed promising results in inhibiting tumor growth in xenograft models of breast cancer, indicating its potential for further development as an anticancer drug .
Q & A
Q. What are the key synthetic pathways for this compound, and what intermediates are critical for ensuring high yield?
Answer: The synthesis involves multi-step reactions, including:
- Condensation : Reacting 4-bromo-2-fluoroaniline with a benzimidazole-carboxamide precursor under basic conditions (e.g., potassium carbonate in acetonitrile) to form the anilino-benzimidazole core .
- Functionalization : Introducing the N-[2-(tert-butoxy)ethoxy] group via nucleophilic substitution, using tert-butyl-protected ethoxyamine intermediates .
Q. Critical Intermediates :
| Step | Intermediate | Role |
|---|---|---|
| 1 | 5-amino-1H-benzimidazole-6-carboxamide | Core scaffold for subsequent substitutions |
| 2 | 4-bromo-2-fluorophenyl isocyanate | Electrophile for introducing the aryl amino group |
| 3 | 2-(tert-butoxy)ethoxyamine | Protects the ethoxy group during synthesis |
Optimization : Yield improvements (≥60%) are achieved by controlling reaction temperatures (60–80°C) and using anhydrous solvents to minimize hydrolysis .
Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?
Answer: Analytical Techniques :
- 1H NMR : Key peaks include δ 9.57 ppm (s, NH from benzimidazole), δ 7.95 ppm (d, aromatic protons), and δ 1.40 ppm (s, tert-butyl group) .
- ESI-MS : Molecular ion [M+H]+ at m/z 504.2 (calculated) confirms the molecular formula .
- HPLC : Purity >95% achieved via reverse-phase chromatography using a C18 column and acetonitrile/water gradient .
Q. How can computational methods optimize the synthesis and predict bioactivity?
Answer: Computational Strategies :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify energy barriers in key steps (e.g., amide bond formation) .
- Molecular Docking : Predict binding affinity to target enzymes (e.g., kinases) by simulating interactions between the compound’s fluorophenyl group and hydrophobic enzyme pockets .
Q. Example Workflow :
Use Gaussian 16 to calculate Gibbs free energy for intermediate formation.
Validate with experimental yields; adjust solvent polarity (e.g., DMF vs. THF) to stabilize transition states .
Q. How can researchers resolve contradictions in reported bioactivity data across different assays?
Answer: Methodological Approaches :
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based kinase assays) with cell viability (MTT assays) to distinguish direct target effects from off-target cytotoxicity .
- Control Experiments : Test metabolites (e.g., hydrolyzed tert-butyl group) to rule out degradation artifacts .
Q. Case Study :
| Assay Type | Result | Interpretation |
|---|---|---|
| Kinase Assay | IC50 = 50 nM | High target specificity |
| Cell Viability | IC50 = 2 µM | Off-target effects or poor membrane permeability |
Resolution : Modify the N-ethoxy group to enhance cellular uptake (e.g., replace tert-butyl with PEG linkers) .
Q. What structural modifications enhance the compound’s selectivity as a kinase inhibitor?
Answer: Structure-Activity Relationship (SAR) Insights :
| Modification | Effect |
|---|---|
| Fluorine at C4 | Increases metabolic stability by blocking cytochrome P450 oxidation . |
| tert-Butyloxyethoxy Chain | Enhances solubility without compromising kinase binding . |
| Bromo Substituent on Phenyl Ring | Improves hydrophobic interactions with ATP-binding pockets . |
Q. Experimental Design :
- Syntize analogs with chloro or methyl groups at the 4-bromo position.
- Test against kinase panels (e.g., EGFR, VEGFR) to quantify selectivity shifts .
Q. How should researchers design stability studies for this compound under physiological conditions?
Answer: Protocol :
pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze via LC-MS for degradation products (e.g., tert-butyl cleavage) .
Light Sensitivity : Expose to UV (365 nm) and monitor absorbance changes at λ = 280 nm .
Q. Key Findings :
- Degradation <10% at pH 7.4 after 24h.
- Photoinstability observed; recommend amber vials for storage .
Q. What in vitro models are appropriate for evaluating its pharmacokinetic properties?
Answer: Models and Metrics :
- Caco-2 Cells : Measure apparent permeability (Papp) to predict intestinal absorption .
- Microsomal Stability : Incubate with liver microsomes; calculate half-life (t1/2) using LC-MS quantification .
Q. Data Interpretation :
| Model | Result | Implication |
|---|---|---|
| Caco-2 | Papp = 8 × 10⁻⁶ cm/s | Moderate absorption |
| Microsomes | t1/2 = 45 min | Requires prodrug strategy for prolonged exposure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
